Helenalin

Description

This compound has been reported in Psychotria rubra, Helenium autumnale, and other organisms with data available.

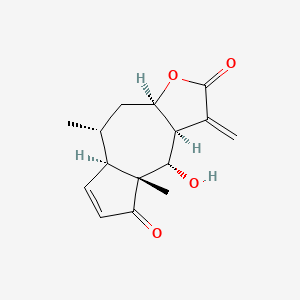

toxic principle of Helenium microcephalum (smallhead sneezeweed); structure

Properties

IUPAC Name |

(3aR,5R,5aR,8aR,9S,9aS)-9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,9,9a-hexahydroazuleno[6,7-b]furan-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h4-5,7,9-10,12-13,17H,2,6H2,1,3H3/t7-,9+,10-,12-,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLOPMNVFLSSAA-XEPQRQSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(C1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217868 | |

| Record name | Helenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [MSDSonline] | |

| Record name | Helenalin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, CHLOROFORM, HOT BENZENE | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STERNUTATIVE CRYSTALS FROM BENZENE | |

CAS No. |

6754-13-8 | |

| Record name | Helenalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Helenalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELENALIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Helenalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELENALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUY9L896T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167-168 °C | |

| Record name | HELENALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Helenalin: A Technical Guide to its Mechanism of Action in Cancer Cells

Executive Summary

Helenalin, a sesquiterpene lactone, has demonstrated significant anti-neoplastic activity across a range of cancer cell lines. Its cytotoxic effects are not mediated by a single mechanism but rather through a multi-pronged attack on critical cellular pathways essential for cancer cell survival and proliferation. This document provides a detailed technical overview of this compound's core mechanisms of action, focusing on its direct molecular interactions and the resultant downstream cellular consequences. Key mechanisms include the direct alkylation and inhibition of the NF-κB p65 subunit, suppression of thioredoxin reductase-1 (TrxR1) leading to overwhelming oxidative stress, and potent inhibition of telomerase activity. These actions collectively trigger apoptosis, autophagy, and cell cycle arrest, highlighting this compound's potential as a template for novel anti-cancer therapeutics. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Core Mechanisms of Action

This compound's anti-cancer activity stems from its ability to covalently bind to and inactivate key proteins through its reactive α-methylene-γ-lactone moiety, which undergoes Michael-type addition with nucleophiles, particularly the sulfhydryl groups of cysteine residues[1]. This reactivity underlies its three primary mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers[2][3]. This compound is a potent inhibitor of this pathway.

-

Direct Molecular Target: this compound directly targets the p65 (RelA) subunit of the NF-κB heterodimer[2][4]. It selectively alkylates the Cys38 residue within the DNA-binding loop of p65[5][6].

-

Mechanism of Inhibition: This covalent modification physically obstructs the ability of the NF-κB complex to bind to its cognate DNA response elements[2][5]. Importantly, this inhibition occurs without preventing the degradation of the inhibitory subunit IκBα or the subsequent nuclear translocation of the active NF-κB complex[4].

-

Downstream Consequences: By blocking NF-κB's transcriptional activity, this compound prevents the expression of numerous anti-apoptotic genes. This suppression of survival signals sensitizes cancer cells to programmed cell death and is a key contributor to this compound-induced apoptosis and autophagy[2][7][8].

Caption: this compound directly alkylates the p65 subunit of NF-κB in the nucleus, inhibiting its DNA binding.

Induction of Oxidative Stress via Thioredoxin Reductase-1 (TrxR1) Inhibition

A pivotal mechanism of this compound's cytotoxicity is the induction of overwhelming oxidative stress[7][9][10]. This is primarily achieved by targeting the thioredoxin system, a major cellular antioxidant pathway.

-

Direct Molecular Target: this compound has been identified as an inhibitor of Thioredoxin Reductase-1 (TrxR1)[11][12][13].

-

Mechanism of Inhibition: By inhibiting TrxR1, this compound disrupts the cell's ability to reduce thioredoxin, leading to an imbalance in the cellular redox state[14].

-

Downstream Consequences: The collapse of this antioxidant defense system results in a massive accumulation of intracellular reactive oxygen species (ROS)[11][15]. This elevated ROS level is a central driver of this compound's effects, directly causing damage to mitochondria, inducing DNA damage, and triggering ROS-mediated apoptosis and cell cycle arrest[11][12][16]. In some cancers, such as rhabdomyosarcoma, oxidative stress is considered the dominant mechanism of action[7][9].

Caption: this compound inhibits TrxR1, leading to ROS accumulation and subsequent cell death and cycle arrest.

Inhibition of Telomerase Activity

Telomerase is a reverse transcriptase that maintains telomere length, and its reactivation in over 85% of cancers is crucial for granting them replicative immortality[17]. This compound potently counteracts this mechanism.

-

Direct Molecular Target: this compound directly inhibits the human telomerase enzyme[17]. The proposed mechanism is the alkylation of the Cys445 residue in the active site of the human telomerase reverse transcriptase (hTERT) subunit[1][18].

-

Mechanism of Inhibition: In addition to direct enzyme inactivation, this compound has also been shown to decrease the mRNA expression of the hTERT gene, thus reducing the available pool of the catalytic subunit[17][19][20].

-

Downstream Consequences: Inhibition of telomerase leads to telomere shortening, which ultimately triggers replicative senescence or apoptosis. This action directly attacks the immortal nature of cancer cells, making it a highly significant anti-cancer mechanism[19][20].

Modulation of Other Signaling Pathways

-

STAT3 Signaling: The related compound 8-epi-helenalin has been shown to induce apoptosis by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway[21]. STAT3 is a known oncogene that promotes proliferation and prevents apoptosis[22].

-

PI3K/Akt/mTOR Pathway: this compound can downregulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. This effect has been observed in doxorubicin-resistant tumor cells[7][16].

Cellular Consequences of this compound Treatment

The molecular interactions of this compound culminate in several observable, cytotoxic cellular outcomes.

Induction of Apoptosis and Autophagy

This compound is a potent inducer of programmed cell death.

-

Apoptosis: It triggers apoptosis in a dose- and time-dependent manner across various cancer cell lines[7][15]. The process is caspase-dependent, involving the cleavage and activation of initiator caspase-9 and executioner caspase-3[2][7]. This suggests the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This compound can also induce apoptosis in cancer cells that overexpress the anti-apoptotic protein Bcl-2, indicating it can bypass common resistance mechanisms[16].

-

Autophagy: this compound also induces autophagic cell death. This process is mechanistically linked to its suppression of NF-κB p65[2][8]. Treatment with this compound increases the levels of key autophagy markers such as Atg12 and LC3-B[2][7]. Studies have shown that caspase activity is essential for this this compound-induced autophagy, suggesting a crosstalk between the two cell death pathways[2][8].

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, preventing cancer cell division[23]. The specific phase of arrest appears to be cell-type dependent.

-

G2/M Phase Arrest: In rhabdomyosarcoma cells (RD and RH30), treatment with 5 µM this compound significantly increased the proportion of cells in the G2/M phase[7].

-

G0/G1 Phase Arrest: In human prostate cancer cells (DU145 and PC-3), this compound treatment facilitated cell cycle arrest in the G0/G1 phase[11][12]. This effect was shown to be mediated by the accumulation of ROS[11].

Mitochondrial Dysfunction and Endoplasmic Reticulum (ER) Stress

-

Mitochondrial Dysfunction: this compound directly impacts mitochondrial integrity, a key event in the intrinsic apoptotic pathway[24]. It causes a significant decrease in the mitochondrial membrane potential (MMP)[7][16]. This depolarization contributes to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

ER Stress: The compound has also been shown to trigger endoplasmic reticulum stress[7][9]. This is evidenced by the increased expression of ER stress-related proteins such as BiP and PDI upon this compound treatment[7].

Quantitative Efficacy Data

The cytotoxic potency of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its efficacy in the low micromolar range.

Table 1: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC₅₀ Value (µM) | Citation |

|---|---|---|---|---|

| RD | Rhabdomyosarcoma | 24 hours | 5.26 | [7] |

| RD | Rhabdomyosarcoma | 72 hours | 3.47 | [7] |

| RH30 | Rhabdomyosarcoma | 24 hours | 4.08 | [7] |

| RH30 | Rhabdomyosarcoma | 72 hours | 4.55 | [7] |

| T47D | Breast Cancer | 72 hours | 1.3 | [7] |

| DU145 | Prostate Cancer | Not specified | ~8.0 (Optimal Conc.) | [11][12] |

| PC-3 | Prostate Cancer | Not specified | ~4.0 (Optimal Conc.) | [11][12] |

| Fibroblast | Non-Tumor Control | 24 hours | 9.26 | [7] |

| Fibroblast | Non-Tumor Control | 72 hours | 5.65 |[7] |

Table 2: Effect of this compound on Cell Cycle Distribution in Rhabdomyosarcoma (RMS) Cells

| Cell Line | Treatment (24h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |

|---|---|---|---|---|---|

| RD | Control (DMSO) | 50.3 ± 1.5 | 21.5 ± 0.4 | 28.2 ± 1.1 | [7] |

| RD | 2.5 µM this compound | 48.1 ± 0.6 | 19.7 ± 0.2 | 32.2 ± 0.5 | [7] |

| RD | 5 µM this compound | 45.9 ± 0.7 | 18.9 ± 0.3 | 35.2 ± 0.5 | [7] |

| RH30 | Control (DMSO) | 58.6 ± 0.4 | 16.7 ± 0.1 | 24.7 ± 0.4 | [7] |

| RH30 | 5 µM this compound | 50.1 ± 1.2 | 15.3 ± 0.1 | 34.6 ± 1.2 |[7] |

Key Experimental Protocols

The following protocols are foundational for assessing the anti-cancer activity of this compound.

Protocol: Cell Viability Measurement using MTT Assay[25]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 - 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the this compound dilutions or a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Caption: Standard experimental workflow for determining cell viability and IC50 values using the MTT assay.

Protocol: Apoptosis Analysis via Annexin V/PI Staining[25]

This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Gently trypsinize adherent cells and combine them with the supernatant from the same well.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Analysis: Quantify cell populations:

-

Live cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

Protocol: Western Blotting for Protein Expression[11]

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p65, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.

Conclusion

This compound is a potent anti-cancer compound that operates through a synergistic combination of mechanisms. Its ability to simultaneously inhibit pro-survival pathways (NF-κB, STAT3, PI3K/Akt), induce catastrophic oxidative stress (via TrxR1 inhibition), and dismantle the machinery of cellular immortality (telomerase) makes it a compelling subject for oncological research. The central role of ROS generation appears to be a linchpin connecting its various effects, from triggering mitochondrial apoptosis to inducing cell cycle arrest. The data indicate that while this compound is effective against various cancer types, its selectivity over non-tumor cells, though present, requires further optimization for potential clinical translation. Future research should focus on developing derivatives with improved therapeutic indices and exploring combination therapies that could potentiate this compound's cytotoxic effects.

References

- 1. mdpi.com [mdpi.com]

- 2. NF-κB p65 repression by the sesquiterpene lactone, this compound, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory sesquiterpene lactone this compound inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting NF-κB p65 with a this compound Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting NF-κB p65 with a this compound Inspired Bis-electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of the Sesquiterpene Compound this compound in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB p65 repression by the sesquiterpene lactone, this compound, contributes to the induction of autophagy cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Action of the Sesquiterpene Compound this compound in Rhabdomyosarcoma Cells — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]

- 10. [PDF] Mechanism of Action of the Sesquiterpene Compound this compound in Rhabdomyosarcoma Cells | Semantic Scholar [semanticscholar.org]

- 11. This compound Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] this compound Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. This compound-induced apoptosis is dependent on production of reactive oxygen species and independent of induction of endoplasmic reticulum stress in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BioKB - Relationship - this compound - activates - apoptotic process [biokb.lcsb.uni.lu]

- 17. Potent inhibition of human telomerase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The inhibitory effect of this compound on telomerase activity is attributed to the alkylation of the CYS445 residue: evidence from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Potential Anti-Cancer Effect of this compound as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 8-epi-Helenalin suppresses tumorigenesis and metastasis by modulating the STAT3/FAK signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. taylorandfrancis.com [taylorandfrancis.com]

- 24. Preferential killing of cancer cells with mitochondrial dysfunction by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

Helenalin as a Potent Inhibitor of NF-κB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of helenalin, a sesquiterpene lactone, and its function as a potent inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This compound's anti-inflammatory and potential antineoplastic properties are largely attributed to its ability to modulate this critical transcription factor. This document details the molecular mechanisms of action, compiles quantitative data from various studies, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound and NF-κB

This compound is a naturally occurring sesquiterpene lactone predominantly found in plants of the Arnica genus, such as Arnica montana and Arnica chamissonis.[1] It possesses two reactive alkylating centers, an α,β-unsaturated cyclopentenone ring and an α-methylene-γ-lactone moiety, which are crucial for its biological activity.[2][3]

The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[4][5] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm through binding to inhibitor of κB (IκB) proteins.[1] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the NF-κB dimer, allowing its translocation to the nucleus where it binds to specific DNA sequences and initiates the transcription of target genes.

Mechanism of Action of this compound as an NF-κB Inhibitor

This compound exerts its inhibitory effect on the NF-κB pathway primarily through the direct and selective alkylation of the p65 subunit.[5][6] This covalent modification sterically hinders the DNA binding of the NF-κB heterodimer, thereby preventing the transcription of its target genes.[4][7]

Key mechanistic details include:

-

Direct Interaction with p65: this compound directly targets the p65 subunit of NF-κB.[5][6]

-

Covalent Modification: The electrophilic centers of this compound form covalent bonds with nucleophilic residues on p65.[7]

-

Targeting of Cysteine Residues: Specifically, this compound has been shown to alkylate the sulfhydryl group of cysteine residues on p65, with Cys38 being a key target at the DNA-binding interface.[7][8]

-

Inhibition of DNA Binding: This modification physically obstructs the ability of the NF-κB complex to bind to its cognate DNA sequences.[4][6]

-

Selectivity: Studies have shown that this compound selectively inhibits NF-κB without affecting the activity of other transcription factors like Oct-1, TBP, Sp1, and STAT 5.[1]

While the primary mechanism involves direct interaction with p65, some earlier reports suggested that this compound might modify the NF-κB/IκB complex, preventing the release of IκB.[1][9] However, more recent and detailed studies have provided strong evidence for the direct alkylation of p65 as the predominant mechanism, noting that IκB degradation and NF-κB nuclear translocation are not inhibited by this compound.[5]

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on the cytotoxic and NF-κB inhibitory effects of this compound from various studies.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay | Incubation Time | IC50 Value (µM) | Reference |

| RD (Rhabdomyosarcoma) | MTT | 24 h | 5.26 | [2] |

| RD (Rhabdomyosarcoma) | MTT | 72 h | 3.47 | [2] |

| RH30 (Rhabdomyosarcoma) | MTT | 24 h | 4.08 | [2] |

| RH30 (Rhabdomyosarcoma) | MTT | 72 h | 4.55 | [2] |

| T47D (Breast Cancer) | MTT | 24 h | 4.69 | [8] |

| T47D (Breast Cancer) | MTT | 48 h | 3.67 | [8] |

| T47D (Breast Cancer) | MTT | 72 h | 2.23 | [8] |

| Fibroblast (Control) | MTT | 24 h | 9.26 | [2] |

| Fibroblast (Control) | MTT | 72 h | 5.65 | [2] |

Table 2: NF-κB Inhibition by this compound

| Cell Line | Assay | Stimulus | This compound Concentration (µM) | % NF-κB Activity (Inhibition) | Reference |

| A549 | Luciferase Reporter | TNF-α | 2.5 | 53.7 ± 14.1% | [7] |

| HBL100 / MDA-MB468 (Breast) | EMSA | - | 20 | Effective inhibition of DNA binding | [10] |

| RD (Rhabdomyosarcoma) | Flow Cytometry (p-p65 S529) | - | 5 | 72.1 ± 0.4% of control | [2] |

| RH30 (Rhabdomyosarcoma) | Flow Cytometry (p-p65 S529) | - | 5 | 67.7 ± 0.3% of control | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound as an NF-κB inhibitor.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines have been used, including Jurkat (T-lymphocyte), HeLa (cervical cancer), A549 (lung carcinoma), RD and RH30 (rhabdomyosarcoma), and T47D (breast cancer).[1][2][7][8][11]

-

Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., RPMI 1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Cells are treated with various concentrations of this compound for specified time periods. Control cells are treated with the vehicle (DMSO) alone.

Cytotoxicity Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.[8][11]

-

NF-κB Luciferase Reporter Assay

-

Principle: This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Procedure:

-

Stably or transiently transfect cells (e.g., A549) with the NF-κB luciferase reporter construct.

-

Plate the transfected cells and treat with this compound for a specified period.

-

Stimulate NF-κB activation with an inducer like TNF-α.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).[7]

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Principle: EMSA is used to detect protein-DNA interactions. It can determine if a protein or mixture of proteins is capable of binding to a given DNA sequence.

-

Procedure:

-

Prepare nuclear extracts from cells treated with or without this compound.

-

Synthesize and label a double-stranded DNA oligonucleotide probe containing the NF-κB consensus binding site (e.g., with 32P or a non-radioactive label).

-

Incubate the nuclear extracts with the labeled probe.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography or other appropriate imaging methods. A "shift" in the migration of the probe indicates protein binding.[10]

-

Immunoblotting (Western Blotting)

-

Principle: This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Lyse treated and untreated cells to extract total protein or nuclear/cytoplasmic fractions.

-

Determine protein concentration using an assay like the Bradford assay.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for NF-κB p65, phospho-p65, IκBα, or other proteins of interest.

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.[2]

-

Visualizations

NF-κB Signaling Pathway and this compound's Point of Inhibition

Caption: this compound inhibits the NF-κB pathway by directly targeting the p65 subunit in the nucleus.

Experimental Workflow for Assessing this compound's Effect on NF-κB DNA Binding

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound is a well-characterized inhibitor of the NF-κB signaling pathway. Its mechanism of action, centered on the direct covalent modification of the p65 subunit, provides a clear rationale for its observed anti-inflammatory and potential anticancer effects. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating this compound or designing novel NF-κB inhibitors inspired by its structure and mechanism. The continued exploration of such natural compounds is crucial for the development of new therapeutic strategies targeting diseases with aberrant NF-κB activation.

References

- 1. This compound, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of the Sesquiterpene Compound this compound in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. The anti-inflammatory sesquiterpene lactone this compound inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting NF-κB p65 with a this compound Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential Anti-Cancer Effect of this compound as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB p65 repression by the sesquiterpene lactone, this compound, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]

Helenalin-Induced Oxidative Stress Pathways: A Technical Guide

This technical guide provides an in-depth exploration of the molecular pathways activated by helenalin, a sesquiterpenes lactone, with a focus on its induction of oxidative stress. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of action of this compound and its potential therapeutic applications.

Core Mechanisms of this compound-Induced Oxidative Stress

This compound, a natural compound found in plants of the Arnica and Helenium genera, exerts its biological effects through multiple mechanisms, with the induction of oxidative stress being a pivotal one.[1][2][3][4][5] The primary pathways involved include the generation of reactive oxygen species (ROS), modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and interaction with the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway.

Reactive Oxygen Species (ROS) Generation

A primary mechanism of this compound's action is the significant increase in intracellular ROS levels.[1][2][3][4][6] This surge in ROS disrupts the normal redox balance within the cell, leading to oxidative damage to cellular components such as lipids, proteins, and DNA. This oxidative stress is a key trigger for subsequent cellular events, including apoptosis and cell cycle arrest.[6][7] Studies have demonstrated that the cytotoxic effects of this compound can be mitigated by the use of ROS scavengers like N-acetyl-l-cysteine (NAC), highlighting the central role of ROS in its mechanism of action.[1][5]

NF-κB Pathway Inhibition

This compound is a potent inhibitor of the NF-κB signaling pathway.[1][2][3][4][8][9] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. This compound has been shown to directly target the p65 subunit of NF-κB, preventing its DNA binding and subsequent transcriptional activation.[8][10] By inhibiting NF-κB, this compound can suppress pro-survival signals, thereby sensitizing cells to apoptosis. This inhibition of NF-κB is a key aspect of this compound's anti-inflammatory and anti-cancer properties.[11][12][13][14]

Nrf2 Pathway Modulation

The role of this compound in the Nrf2 pathway is more complex, with some studies reporting activation and others suggesting it may not be the primary mechanism of its antioxidant effects in all contexts. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, upregulating the expression of numerous antioxidant and detoxification enzymes.[15][16][17] Some research indicates that this compound can activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[15][18] This suggests a potential dual role for this compound, where it initially induces oxidative stress but also activates a cellular defense mechanism. However, other studies emphasize ROS generation and NF-κB inhibition as the dominant effects.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound on oxidative stress and related cellular processes.

Table 1: Effect of this compound on ROS Levels in Cancer Cells

| Cell Line | This compound Concentration (µM) | Fold Increase in ROS Levels (relative to control) | Reference |

| DU145 (Prostate Cancer) | 8 | Not specified, but significant increase observed | [6] |

| PC-3 (Prostate Cancer) | 4 | Not specified, but significant increase observed | [6] |

| RD (Rhabdomyosarcoma) | 2.5 | ~2.5 | [3] |

| RD (Rhabdomyosarcoma) | 5 | ~4.5 | [3] |

| RH30 (Rhabdomyosarcoma) | 2.5 | ~2.0 | [3] |

| RH30 (Rhabdomyosarcoma) | 5 | ~3.0 | [3] |

Table 2: Effect of this compound on Protein Expression in Prostate Cancer Cells

| Cell Line | This compound Concentration (µM) | Protein | Change in Expression (relative to control) | Reference |

| DU145 | 8 | TrxR1 | Significant decrease | [6] |

| PC-3 | 4 | TrxR1 | Significant decrease | [6] |

| DU145 | 8 | Bcl-2 | Significant decrease | [6] |

| PC-3 | 4 | Bcl-2 | Significant decrease | [6] |

| DU145 | 8 | Bax | Significant increase | [6] |

| PC-3 | 4 | Bax | Significant increase | [6] |

Table 3: Effect of this compound on Glutathione (GSH) Levels

| System | This compound Dose | Effect on GSH Levels | Reference |

| Immature male ICR mice (hepatic) | 25 mg/kg | Rapid decrease | [19] |

| Primary rat hepatocyte cultures | 4-16 µM | Rapid depletion | [19] |

| KB cells | Variable, with GSH addition | Cytotoxicity influenced by GSH concentration | [20] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects.

Caption: this compound-induced oxidative stress signaling pathways.

Caption: General experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced oxidative stress.

Measurement of Intracellular ROS Production

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[21][22] DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified using a fluorescence microscope, plate reader, or flow cytometer.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., DU145, PC-3, RD, RH30) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 8 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a negative control (vehicle, e.g., DMSO). For antagonism studies, pre-treat cells with an ROS scavenger like N-acetyl-l-cysteine (NAC) for 1-2 hours before adding this compound.[1][6]

-

-

Staining with DCFH-DA:

-

After treatment, remove the culture medium and wash the cells once with pre-warmed, serum-free medium or phosphate-buffered saline (PBS).

-

Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

-

-

Fluorescence Measurement:

-

Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze immediately on a flow cytometer. Excite the cells at 488 nm and measure the emission at 525 nm.

-

Fluorescence Microscopy: Add PBS to the wells and immediately visualize the cells using a fluorescence microscope with appropriate filters for FITC/GFP.

-

Plate Reader: Add PBS to the wells and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Western Blot Analysis for Protein Expression

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This is crucial for assessing the impact of this compound on key signaling proteins like TrxR1, Bcl-2, Bax, NF-κB p65, and Nrf2.

Protocol:

-

Protein Extraction:

-

After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TrxR1, anti-Bcl-2, anti-Bax, anti-p65, anti-Nrf2) overnight at 4°C. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to normalize for protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.

-

Nrf2 Activation Assay

Principle: Nrf2 activation can be assessed by measuring its nuclear translocation and the subsequent expression of its target genes.

Protocol:

-

Nuclear and Cytoplasmic Fractionation:

-

Following this compound treatment, harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the nuclear and cytoplasmic proteins.

-

Perform Western blotting on both fractions as described above, using an anti-Nrf2 antibody. An increase in Nrf2 in the nuclear fraction indicates activation. Lamin B1 can be used as a nuclear marker and GAPDH as a cytoplasmic marker.

-

-

Reporter Gene Assay:

-

Use a cell line stably transfected with a reporter construct containing an Antioxidant Response Element (ARE) driving the expression of a reporter gene (e.g., luciferase).[23][24][25][26]

-

Treat the cells with this compound.

-

Measure the reporter gene activity (e.g., luminescence for luciferase) according to the assay kit's instructions. An increase in reporter activity indicates activation of the Nrf2/ARE pathway.

-

NF-κB Activity Assay

Principle: NF-κB activity can be determined by assessing the nuclear translocation of its p65 subunit or by measuring its DNA-binding activity.

Protocol:

-

Nuclear Translocation via Western Blot:

-

Perform nuclear and cytoplasmic fractionation as described for Nrf2.

-

Use an anti-p65 antibody in the Western blot to determine its presence in the nuclear fraction. A decrease in nuclear p65 following stimulation (e.g., with TNF-α) in the presence of this compound indicates inhibition.

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

This assay directly measures the DNA-binding activity of NF-κB.[27][28]

-

Incubate nuclear extracts with a radiolabeled DNA probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography. A decrease in the shifted band in this compound-treated samples indicates reduced NF-κB DNA-binding activity.

-

-

Reporter Gene Assay:

-

Similar to the Nrf2 assay, use a cell line with a reporter construct containing NF-κB binding sites driving a reporter gene.

-

Stimulate the cells to activate NF-κB (e.g., with TNF-α) in the presence and absence of this compound.

-

Measure reporter gene activity. A decrease in activity in this compound-treated cells indicates inhibition of the NF-κB pathway.

-

This guide provides a comprehensive overview of the oxidative stress pathways induced by this compound, supported by quantitative data, pathway diagrams, and detailed experimental protocols. This information should serve as a valuable resource for researchers investigating the multifaceted biological activities of this potent natural compound.

References

- 1. Mechanism of Action of the Sesquiterpene Compound this compound in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of the Sesquiterpene Compound this compound in Rhabdomyosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Mechanism of Action of the Sesquiterpene Compound this compound in Rhabdomyosarcoma Cells | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory sesquiterpene lactone this compound inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. This compound - A Sesquiterpene Lactone with Multidirectional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound suppresses essential immune functions of activated CD4+ T cells by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Value of monitoring Nrf2 activity for the detection of chemical and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound from Centipeda minima ameliorates acute hepatic injury by protecting mitochondria function, activating Nrf2 pathway and inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. The influence of glutathione and cysteine levels on the cytotoxicity of helenanolide type sesquiterpene lactones against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]

- 22. jove.com [jove.com]

- 23. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 24. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. oxfordbiomed.com [oxfordbiomed.com]

- 28. spandidos-publications.com [spandidos-publications.com]

The Biological Activity of Helenalin: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, experimental data, and methodologies associated with the sesquiterpenoid lactone, helenalin.

This compound, a sesquiterpene lactone primarily isolated from plants of the Arnica genus, has garnered significant attention in the scientific community for its potent anti-inflammatory and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by this natural compound.

Core Biological Activities and Mechanisms of Action

This compound exerts a range of biological effects, primarily attributed to its unique chemical structure featuring two reactive Michael acceptors: an α,β-unsaturated cyclopentenone ring and an α-methylene-γ-lactone.[2] These functional groups readily react with nucleophilic residues, particularly cysteine, on various proteins, leading to the modulation of their function.[2][3] This covalent modification is central to this compound's mechanism of action.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its potent anti-inflammatory effect.[1][4] This activity is primarily mediated through the selective inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[4] NF-κB is a key regulator of the immune response and inflammation.[5] this compound directly targets the p65 subunit of NF-κB, specifically alkylating the cysteine-38 residue.[2][6] This modification prevents the DNA binding of the p50/p65 heterodimer, thereby abrogating the transcription of pro-inflammatory genes.[2] Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound's mechanism does not involve the direct inhibition of cyclooxygenase enzymes.[4]

Anticancer Activity

This compound exhibits significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[7][8] Its anticancer activity is multi-faceted and involves several key mechanisms:

-

NF-κB Inhibition: The suppression of the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival and proliferation, is a major contributor to this compound's anti-tumor effects.[5][9]

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[3][10] This is often mediated through the intrinsic pathway, involving the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[9][10][11]

-

Cell Cycle Arrest: Studies have shown that this compound can induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through the cell division cycle.[9]

-

Inhibition of Telomerase: this compound has been identified as a potent and selective inhibitor of human telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[2][12] This inhibition is also thought to occur via cysteine alkylation.[2]

-

Induction of Oxidative Stress: A pivotal mechanism of this compound-induced cell death is the generation of reactive oxygen species (ROS).[9][13] Increased ROS levels can lead to cellular damage and trigger apoptotic pathways.[11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| RD | Rhabdomyosarcoma | 24 | 5.26 | [9] |

| RD | Rhabdomyosarcoma | 72 | 3.47 | [9] |

| T47D | Breast Cancer | 24 | 4.69 | [10][12] |

| T47D | Breast Cancer | 48 | 3.67 | [10][12] |

| T47D | Breast Cancer | 72 | 2.23 | [10][12] |

| A2780 | Ovarian Cancer | 24 | ~1.0-2.0 | [7] |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound

| Cell Line | Treatment | Parameter | Result | Reference |

| RD | 5 µM this compound (24h) | Late Apoptotic Cells | 29.9 ± 0.5% | [9] |

| RH30 | 5 µM this compound (24h) | Late Apoptotic Cells | 58.1 ± 0.2% | [9] |

| RD | 5 µM this compound (24h) | Necrotic Cells | 6.1 ± 0.2% | [9] |

| RH30 | 5 µM this compound (24h) | Necrotic Cells | 2.6 ± 0.2% | [9] |

| RD | 5 µM this compound (24h) | G2/M Phase Cells | 35.2 ± 0.5% | [9] |

| RH30 | 5 µM this compound (24h) | G2/M Phase Cells | 34.6 ± 1.2% | [9] |

| A2780 | 2 µM this compound (24h) | Sub-G1 Phase Cells | ~25% | [7] |

Signaling Pathways Modulated by this compound

The biological effects of this compound are orchestrated through its influence on several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: this compound inhibits the NF-κB signaling pathway by directly alkylating the p65 subunit, preventing its DNA binding and subsequent transcription of pro-inflammatory genes.

Caption: this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting cell viability against this compound concentration.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of this compound on cell migration.

Materials:

-

6-well or 12-well plates

-

Sterile 200 µL pipette tips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.

-

Creating the Wound: Once the cells have reached confluency, use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the monolayer.

-

Washing: Gently wash the wells with PBS to remove any detached cells.

-

This compound Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Image Acquisition: Immediately capture images of the wound at time 0. Continue to capture images at regular intervals (e.g., every 12 or 24 hours) until the wound in the control wells has closed.

-

Data Analysis: Measure the width of the wound at different time points for both treated and control wells. The rate of wound closure can be calculated and compared to assess the effect of this compound on cell migration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for the specified time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, lyse the cells in cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and anti-cancer activities. Its primary mechanism of action involves the covalent modification of key signaling proteins, most notably the p65 subunit of NF-κB. This technical guide provides a foundational understanding of this compound's biological effects, supported by quantitative data and detailed experimental protocols. Further research into the development of this compound analogs with improved therapeutic indices and the exploration of its full potential in preclinical and clinical settings is warranted.[1][8]

References

- 1. This compound, an anti-inflammatory sesquiterpene lactone from Arnica, selectively inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting NF-κB p65 with a this compound Inspired Bis-electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of the Sesquiterpene Compound this compound in Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Facilitates Reactive Oxygen Species-Mediated Apoptosis and Cell Cycle Arrest by Targeting Thioredoxin Reductase-1 in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. NF-κB p65 repression by the sesquiterpene lactone, this compound, contributes to the induction of autophagy cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Potential Anti-Cancer Effect of this compound as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. clyte.tech [clyte.tech]

Helenalin: A Technical Guide to its Anti-inflammatory Properties and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Abstract

Helenalin, a sesquiterpene lactone found predominantly in plants of the Arnica and Helenium genera, has demonstrated potent anti-inflammatory and antineoplastic activities.[1][2][3] Its therapeutic potential is primarily attributed to its ability to modulate critical cellular signaling pathways involved in the inflammatory cascade. This document provides a comprehensive overview of the molecular mechanisms, key protein targets, and pharmacological effects of this compound. It summarizes quantitative data on its bioactivity, details relevant experimental methodologies, and visualizes complex pathways to support further research and development. The core of this compound's anti-inflammatory action lies in its selective inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central mediator of the human immune response.[4][5]

Core Mechanism of Action: Selective Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of this compound are fundamentally linked to its potent and selective inhibition of the NF-κB signaling pathway.[6][7] Unlike many nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not directly inhibit cyclooxygenase enzymes as its primary mechanism but acts further upstream on a master regulator of inflammation.[6][8]

This compound's action is highly specific. It directly targets the p65 (RelA) subunit of the NF-κB heterodimer.[4][9] The molecule contains two reactive α,β-unsaturated carbonyl groups—an α-methylene-γ-lactone and a cyclopentenone ring—which act as Michael acceptors.[1][10] These electrophilic centers covalently bind to nucleophiles, particularly the thiol groups of cysteine residues on target proteins.[1][10]

The key interaction for NF-κB inhibition is the alkylation of the cysteine residue at position 38 (Cys38) within the DNA-binding loop of the p65 subunit.[1][10][11] This covalent modification sterically hinders the NF-κB dimer from binding to its cognate κB DNA sequences in the promoter regions of pro-inflammatory genes, thereby abrogating their transcription.[1][10]

Interestingly, studies have shown that this compound does not prevent the degradation of the inhibitory subunit IκB or the subsequent nuclear translocation of the active NF-κB dimer.[4][5] Instead, it acts directly on the translocated p65 in the nucleus, preventing it from executing its function as a transcription factor.[4][5] This specific mechanism of action distinguishes it from many other NF-κB inhibitors.

Additional Molecular Targets and Affected Pathways

While NF-κB is the principal target, this compound and its analogs influence other pathways that contribute to their overall biological activity.

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial axis in inflammation and cancer. The this compound epimer, 8-epi-helenalin, has been shown to induce apoptosis and inhibit tumor cell migration by modulating the STAT3 signaling pathway.[12][13] This suggests that structural analogs of this compound can be developed to target different nodes in the inflammatory network.

-

Cyclooxygenase-2 (COX-2): Although not its primary mechanism, some sesquiterpene lactones have been shown to inhibit COX-2 expression.[14] Alantolactone, a structurally related compound, was found to inhibit iNOS and COX-2 at both the mRNA and protein levels.[15] this compound's potent downstream inhibition of NF-κB would naturally lead to reduced transcription of the PTGS2 gene, which encodes COX-2, contributing to a decrease in prostaglandin production.

-

Human Telomerase: this compound is a potent, selective inhibitor of human telomerase, an enzyme crucial for cancer cell immortality.[1][3] This inhibition also occurs via Michael addition to cysteine residues within the enzyme, which partially accounts for this compound's antitumor effects.[3]

-

Inflammasome: The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[16][17] NF-κB signaling is critical for the "priming" step of inflammasome activation, as it upregulates the expression of NLRP3 and pro-IL-1β.[16] By potently inhibiting NF-κB, this compound indirectly but effectively suppresses this priming signal, thereby preventing inflammasome activation and the subsequent release of mature IL-1β.

Quantitative Data on Bioactivity

The biological effects of this compound have been quantified across various cell lines and assays. The following tables summarize key data points, such as IC50 values for cytotoxicity and the reduction of inflammatory markers.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Assay Type | Incubation Time | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| T47D (Breast Cancer) | MTT | 24 hours | 4.69 | [18] |

| T47D (Breast Cancer) | MTT | 48 hours | 3.67 | [18] |

| T47D (Breast Cancer) | MTT | 72 hours | 2.23 | [18] |

| RD (Rhabdomyosarcoma) | MTT | 24 hours | 5.26 | [19] |

| RD (Rhabdomyosarcoma) | MTT | 72 hours | 3.47 |[19] |

Table 2: Inhibition of NF-κB Signaling and Downstream Effects

| Cell Line/System | Effect Measured | Concentration | Result | Reference |

|---|---|---|---|---|

| HeLa Cells | NF-κB Luciferase Reporter Assay | 2.5 µM | 46.3% inhibition | [10] |

| THP-1 (Monocytes) | Cytokine Release (GM-CSF, IL-1α, IL-19, IL-23, MCP-3) | Not specified | Decrease in release | [15][20] |

| Peripheral Blood Mononuclear Cells (PBMCs) | IL-1β and TNF-α Release | Not specified | Inhibition of release | [15] |

| Human Keratinocytes (HaCaT) | Cytokine Release (LPS-induced) | 0.02 - 0.2 µM | Decrease in IL-8, IL-1β, IL-6, TNF-α | [21] |

| TCD4+ Cells | IL-2 Production | Not specified | Reduction in production |[7] |

Key Experimental Protocols and Methodologies

Reproducible results in studying this compound require standardized protocols. Below are methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., T47D, RD) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the this compound dilutions or a vehicle control (DMSO).

-

Incubation: Incubate the plate for specified time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis for NF-κB Pathway Proteins

This technique is used to detect the levels of specific proteins (e.g., p65, phospho-p65, IκBα).

-

Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., TNF-α), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody (e.g., anti-p65, anti-phospho-p65 Ser536, anti-IκBα) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted cytokines in cell culture supernatants.

-

Sample Collection: After treating cells with this compound and an inflammatory stimulus, collect the cell culture supernatant.

-

Assay Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β). This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples (supernatants) to the wells.

-

Adding a detection antibody.

-

Adding an enzyme-conjugate (e.g., HRP-streptavidin).

-

Adding a substrate solution to produce a colorimetric signal.

-

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength. Calculate the cytokine concentration by comparing the sample absorbance to a standard curve.

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent with a well-defined molecular mechanism centered on the covalent inhibition of the NF-κB p65 subunit.[1][4][9] Its ability to selectively target a key transcription factor, rather than broad-acting enzymes, makes it a compelling lead compound for the development of novel anti-inflammatory and anticancer therapeutics. The quantitative data clearly demonstrate its efficacy at low micromolar concentrations in vitro.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy in vivo.

-

Structural Optimization: The development of this compound analogs, inspired by compounds like 8-epi-helenalin, could yield molecules with improved specificity, reduced toxicity, and the ability to target other inflammatory nodes like STAT3.[10][12]

-

In Vivo Efficacy: While in vitro data are robust, further validation in preclinical animal models of inflammatory diseases (e.g., arthritis, colitis, sepsis) is essential to translate its potential to a clinical setting.

-